

"use of dimethyl propargylmalonate in organic synthesis"

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Compound of Interest

Compound Name: *Dimethyl propargylmalonate*

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Introduction: The Strategic Value of Dimethyl Propargylmalonate

Dimethyl propargylmalonate (DMPM) is a uniquely versatile C6 building block that has garnered significant attention in modern organic synthesis. Its structure strategically combines two highly reactive functionalities: an activated methylene group flanked by two ester moieties, and a terminal alkyne. This dual reactivity allows for a diverse range of transformations, making DMPM an invaluable precursor for the construction of complex carbocyclic and heterocyclic scaffolds.

The malonate ester provides a soft nucleophile upon deprotonation, ideal for Michael additions and alkylations. Simultaneously, the propargyl group serves as a linchpin for cyclization, a handle for transition-metal-catalyzed cross-coupling, and a partner in cycloaddition reactions. This guide provides an in-depth exploration of DMPM's applications, focusing on the mechanistic rationale behind its reactivity and providing detailed protocols for its use in key synthetic transformations.

Table 1: Physicochemical Properties of **Dimethyl Propargylmalonate**^{[1][2]}

| Property | Value |
|-------------------|---|
| CAS Number | 95124-07-5 |
| Molecular Formula | C ₈ H ₁₀ O ₄ |
| Molecular Weight | 170.16 g/mol |
| Appearance | Colorless to light yellow liquid[3] |
| Density | 1.119 g/mL at 20 °C |
| Boiling Point | 93-95 °C at 7 mmHg |
| Refractive Index | n ₂₀ /D 1.444 |
| Flash Point | 113 °C (closed cup)[1][4] |

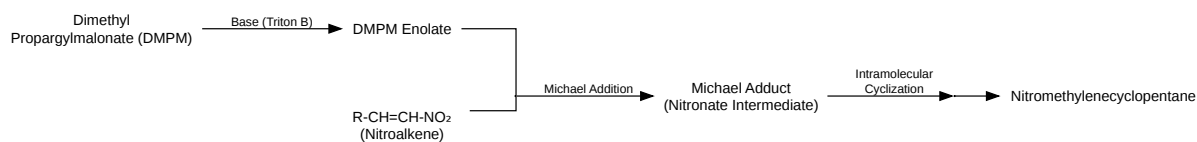
Core Applications in Organic Synthesis

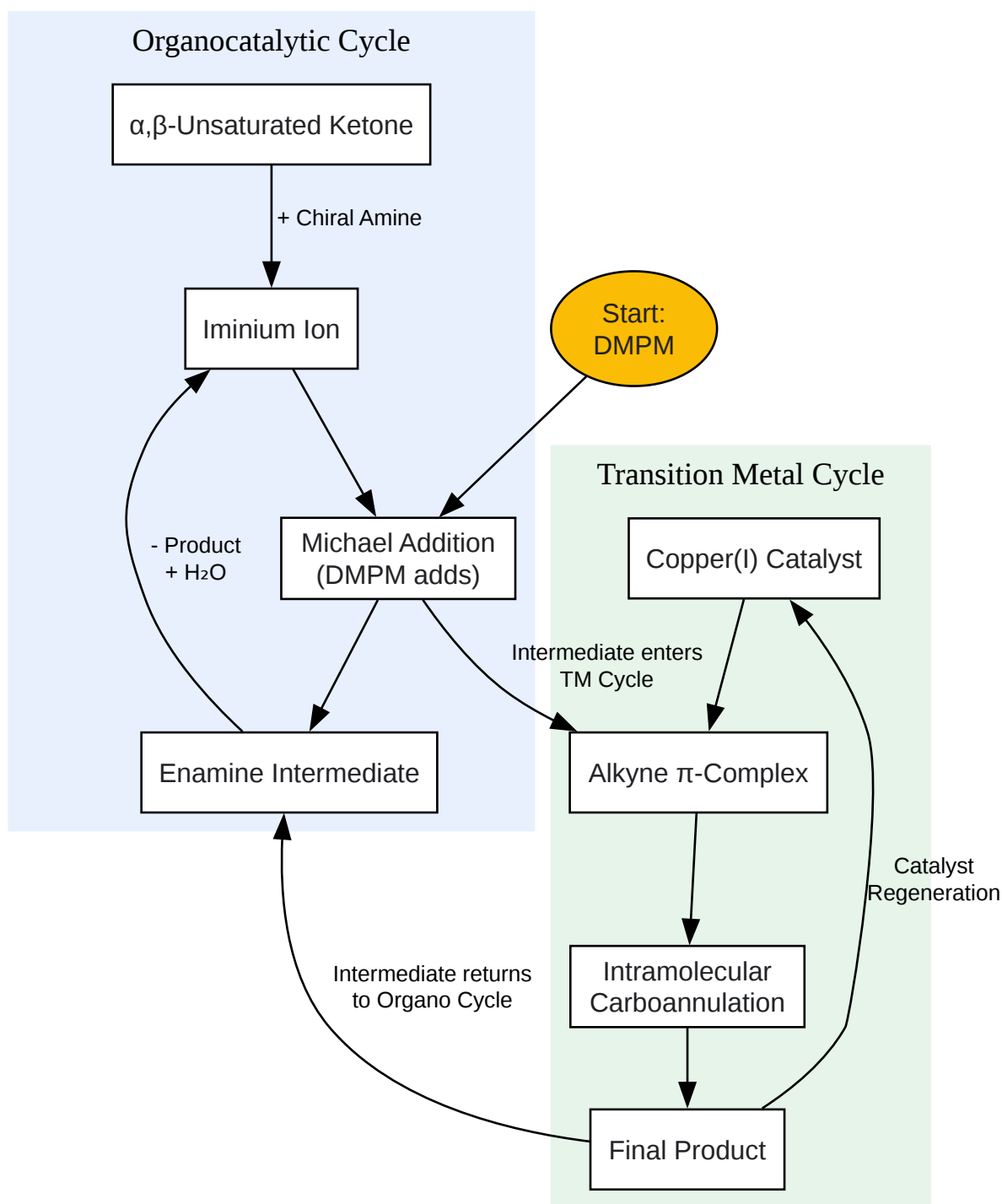
The synthetic utility of DMPM is best illustrated through its application in sophisticated annulation and cascade reactions, where multiple bonds are formed in a single operation.

[3+2] Annulation for the Synthesis of Functionalized Cyclopentanes

One of the most powerful applications of DMPM is its role as a three-carbon (C3) synthon in [3+2] annulation reactions. This strategy provides a highly efficient and stereoselective route to substituted five-membered rings. A notable example is the reaction with nitroalkenes to generate densely functionalized nitromethylenecyclopentanes.[4]

Mechanistic Rationale: The reaction is initiated by a base-catalyzed Michael addition of the DMPM enolate to the nitroalkene. This generates a nitronate intermediate which then undergoes an intramolecular nucleophilic attack on the terminal alkyne. The choice of base is critical; an organic base like Triton B is effective in promoting the initial conjugate addition without interfering with the subsequent cyclization steps.[4]





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Figure 2: Interplay of catalytic cycles in cyclopentene synthesis.

Precursor for Advanced Ligand Synthesis

The dual functionality of DMPM makes it an excellent starting point for synthesizing specialized ligands for asymmetric catalysis. For example, it is a precursor to "click BOX" ligands. [1][2][4]
Synthetic Logic:

- **Amide Formation:** The dimethyl ester groups are converted to amides by reaction with a chiral amino alcohol. This step installs the core of the bis(oxazoline) "BOX" structure.
- **Click Reaction:** The terminal alkyne of the resulting propargylmalonamide intermediate is then used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." This step attaches the BOX precursor to another molecular scaffold, completing the ligand synthesis.

This application demonstrates how DMPM can bridge the worlds of complex molecule synthesis and catalyst development.

Experimental Protocols

The following protocols are provided as validated, representative procedures for the synthesis and application of **dimethyl propargylmalonate**.

Protocol: Synthesis of Dimethyl Propargylmalonate

[3] This procedure details the C-alkylation of dimethyl malonate with propargyl bromide.

Materials:

- Sodium metal flakes
- Anhydrous ethanol
- Dimethyl malonate
- 3-Bromopropyne (propargyl bromide)
- Anhydrous sodium sulfate (Na_2SO_4)
- Diethyl ether (Et_2O)

- Distilled water

Procedure:

- **Base Preparation:** A sodium ethoxide solution is prepared by slowly adding sodium metal flakes (2.30 g, 100 mmol) to anhydrous ethanol (100 mL) at room temperature under an inert atmosphere (N₂ or Ar). Allow the metal to react completely.
- **Enolate Formation:** Cool the sodium ethoxide solution to 0 °C in an ice bath. Add dimethyl malonate (16.0 g, 100 mmol, ~11.4 mL) dropwise over 10 minutes while stirring.
- After the addition is complete, maintain the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 50 minutes.
- **Alkylation:** Cool the resulting enolate solution back to 0 °C. Slowly add 3-bromopropyne (11.9 g, 100 mmol, ~8.8 mL) over 20 minutes.
- Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature and stir overnight.
- **Work-up:** Remove the ethanol solvent by rotary evaporation under reduced pressure. To the residue, add distilled water (50 mL).
- Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
- Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
- **Purification:** The crude residue is purified by vacuum distillation (93-95 °C at 7 mmHg) to yield **dimethyl propargylmalonate** as a colorless oil. [3]

Protocol: [3+2] Annulation with a Nitroalkene

This protocol is a general procedure based on established methods for synthesizing nitromethylenecyclopentanes. Materials:

- **Dimethyl propargylmalonate (DMPM)**

- Substituted nitroalkene (e.g., β -nitrostyrene)
- Triton B (40 wt. % solution in methanol)
- Anhydrous solvent (e.g., Toluene or THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Brine

Procedure:

- Reaction Setup: To a solution of the nitroalkene (1.0 mmol) in anhydrous toluene (10 mL) at room temperature, add **dimethyl propargylmalonate** (1.2 mmol, 204 mg).
- Initiation: Add Triton B (0.2 mmol) dropwise to the stirred solution.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
- Quenching and Work-up: Upon completion, quench the reaction by adding saturated aqueous NH_4Cl solution (15 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired nitromethylenecyclopentane derivative.

Safety and Handling

Dimethyl propargylmalonate is a combustible liquid. [4]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. [4]Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS). [3]

References

- Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (2017). Mini-Reviews in Organic Chemistry. [Link]

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Sources

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